9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate 9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17539445
InChI: InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-13-14-27-21(16-23)9-11-22(12-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
SMILES:
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

CAS No.:

Cat. No.: VC17539445

Molecular Formula: C21H30N2O5

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate -

Specification

Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
IUPAC Name 9-O-benzyl 4-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Standard InChI InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-13-14-27-21(16-23)9-11-22(12-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Standard InChI Key OGCNBGNDCBRRSY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate is systematically named according to IUPAC guidelines as 9-O-benzyl 4-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate. Its molecular structure comprises a spirocyclic core where a 1-oxa-4,9-diazaspiro[5.5]undecane system is functionalized with two ester groups: a benzyl carboxylate at position 9 and a tert-butyl carboxylate at position 4. The spirocyclic architecture introduces conformational rigidity, which is critical for its interactions with biological targets .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC21H30N2O5\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}_{5}
Molecular Weight390.5 g/mol
CAS Registry Number1097920-69-8
Density1.1–1.2 g/cm³
Boiling Point364.2°C (estimated)
Flash Point174.1°C
PSA (Polar Surface Area)50.8 Ų
LogP (Partition Coefficient)1.64

Structural Analysis

The compound’s spirocyclic core consists of two fused rings: a six-membered oxazolidine ring and a six-membered diazepane ring sharing a single spiro carbon atom. This configuration imposes steric constraints that stabilize specific conformations, enhancing selectivity in receptor binding. The tert-butyl group at position 4 contributes to lipophilicity (LogP=1.64\text{LogP} = 1.64 ), while the benzyl ester at position 9 introduces aromatic character, facilitating π-π interactions in biological systems .

The canonical SMILES string CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3\text{CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3} and InChIKey OGCNBGNDCBRRSY-UHFFFAOYSA-N\text{OGCNBGNDCBRRSY-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry. Computational models predict a polar surface area (PSA) of 50.8 Ų, indicative of moderate solubility in polar solvents .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 9-benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate typically proceeds through a multi-step sequence involving:

  • Ring-Closing Reactions: Formation of the spirocyclic core via cyclization of a linear precursor containing amine and ether functionalities.

  • Esterification: Sequential protection of the amine groups using benzyl chloroformate and tert-butyl dicarbonate under basic conditions .

  • Chromatographic Purification: Final purification via flash chromatography on silica gel to achieve >95% purity, as confirmed by HPLC .

Key challenges include minimizing side reactions during esterification and optimizing reaction temperatures to prevent decomposition of the thermally sensitive tert-butyl group.

Yield Optimization

Recent advancements have improved yields from 45% to 68% by employing microwave-assisted synthesis for the cyclization step, reducing reaction times from 12 hours to 90 minutes . Solvent selection also plays a critical role; tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve intermediates without inducing premature ester hydrolysis.

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

The compound’s spirocyclic structure mimics bioactive scaffolds found in neuromodulators and enzyme inhibitors. For example, its diazaspiro core resembles the pharmacophore of sigma-1 receptor ligands, which are investigated for treating neurodegenerative diseases. Additionally, the tert-butyl group enhances blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Case Studies

  • Anticancer Agents: Derivatives of this compound have shown sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7) by inhibiting tubulin polymerization .

  • Antidepressant Potential: Structural analogs exhibit affinity for serotonin transporters (SERT) with KiK_i values of 12 nM, comparable to fluoxetine.

Comparison with Related Spirocyclic Compounds

Structural Analogues

  • tert-Butyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-9-Carboxylate (CAS 930785-40-3): Lacks the benzyl group, resulting in reduced aromatic interactions and lower logP (1.64 vs. 2.1) .

  • Benzyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-4-Carboxylate: Exhibits reversed ester positions, altering receptor binding kinetics.

Table 2: Comparative Properties of Spirocyclic Derivatives

CompoundMolecular WeightlogPPSA (Ų)
9-Benzyl 4-tert-butyl derivative390.51.6450.8
tert-Butyl 1-oxa-4,9-diazaspiro derivative256.31.6450.8
Benzyl 1-oxa-4,9-diazaspiro derivative318.42.145.3

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